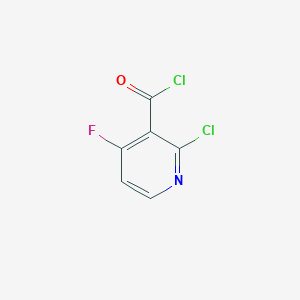![molecular formula C7H5ClN2S2 B13125929 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)
7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. . The unique structure of this compound makes it a valuable compound for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method includes the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yields.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of substituted thiazolo[4,5-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition is facilitated by the formation of hydrogen bonds between the compound and the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Known for their topoisomerase I inhibitory activity.
Thiazolo[5,4-b]pyridine derivatives: Exhibiting potent PI3K inhibitory activity.
Uniqueness: 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine stands out due to its unique chlorine and methylthio substituents, which enhance its pharmacological properties and make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H5ClN2S2 |
|---|---|
Molekulargewicht |
216.7 g/mol |
IUPAC-Name |
7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)4(8)2-3-9-6/h2-3H,1H3 |
InChI-Schlüssel |
BGLYHSQZTCRPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=NC=CC(=C2S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


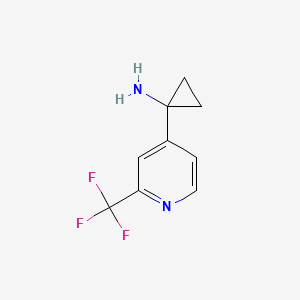




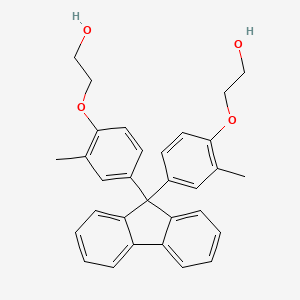
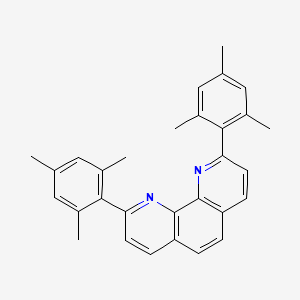
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)


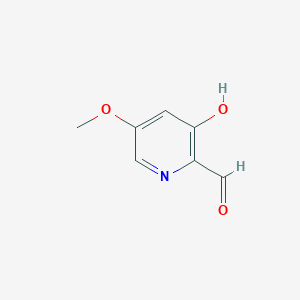
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
